molecular formula C7H11N3O4 B14675848 1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- CAS No. 35503-54-9

1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)-

Cat. No.: B14675848
CAS No.: 35503-54-9
M. Wt: 201.18 g/mol
InChI Key: MEOFBWPFVVBHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- is a chemical compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- typically involves the reaction of cyanuric chloride with ethylene glycol and formaldehyde under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms in cyanuric chloride are replaced by hydroxyethyl and hydroxymethyl groups. The reaction is usually carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified through crystallization or distillation to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyethyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The compound may also act as an inhibitor or activator of certain enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4,6-triol: Another triazine derivative with hydroxyl groups.

    1,3,5-Triazine-2,4-diamine: Contains amino groups instead of hydroxyl groups.

    1,3,5-Triazine-2,4,6-tris(alkyl/aryl): Substituted triazines with alkyl or aryl groups.

Uniqueness

1,3,5-Triazin-2(1H)-one, (hydroxyethyl)bis(hydroxymethyl)- is unique due to the presence of both hydroxyethyl and hydroxymethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

35503-54-9

Molecular Formula

C7H11N3O4

Molecular Weight

201.18 g/mol

IUPAC Name

6-(2-hydroxyethyl)-1,4-bis(hydroxymethyl)-1,3,5-triazin-2-one

InChI

InChI=1S/C7H11N3O4/c11-2-1-6-8-5(3-12)9-7(14)10(6)4-13/h11-13H,1-4H2

InChI Key

MEOFBWPFVVBHJF-UHFFFAOYSA-N

Canonical SMILES

C(CO)C1=NC(=NC(=O)N1CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.